N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-21-11-4-3-10(7-12(11)22-2)5-6-16-14-13-15(18-8-17-13)20-9-19-14/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUUGIOJOWHONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl ethylamine precursor. This precursor can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction to the corresponding amine. The final step involves the coupling of this amine with a purine derivative under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Modifications at the N6 Position
The N6 position of purines is critical for modulating biological activity. Below is a comparison of substituents and their effects:
- Key Observations: Chlorinated aryl groups (e.g., 3-chlorophenyl) enhance binding to proteases but may increase toxicity . Bulky substituents like isopropyl (GNF351) improve receptor selectivity due to steric effects .
2.2. Modifications at the N9 Position
The N9 position influences the compound’s conformation and interaction with biological targets:
- Key Observations :
2.3. Halogenation and Functional Group Additions
Halogens and electron-withdrawing groups (EWGs) alter electronic properties:
- Key Observations: Chloro and cyano groups improve binding to cysteine proteases by forming halogen bonds or covalent interactions . Fluorination reduces metabolic degradation, extending half-life .
Q & A
Q. What are the optimized synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 6-position of a purine core. A common approach is reacting 2,6-dichloro-9H-purine with 2-(3,4-dimethoxyphenyl)ethylamine under microwave-assisted conditions (110–140°C in DMF with Hunig’s base). Yields can exceed 80% when using excess amine and controlled heating to minimize side reactions like over-alkylation . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature : Microwave heating reduces reaction time (30–60 min vs. hours in conventional setups).
- Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexanes) isolates the product efficiently.
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?
Methodological Answer:
- NMR : and NMR confirm substitution patterns. For example, the 3,4-dimethoxyphenyl group shows aromatic protons at δ 6.7–7.1 ppm and methoxy signals at δ 3.8–3.9 ppm .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (CHNO, expected [M+H]: 300.1456).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?
Methodological Answer:
- In vitro enzyme assays : Test inhibition of kinases (e.g., PI3K) or proteases (e.g., cruzain) at 1–100 µM concentrations, using fluorescence-based substrates .
- Cell viability assays : Screen against cancer lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. IC values <10 µM warrant further study .
- Antimicrobial activity : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How does the 3,4-dimethoxyphenyl ethyl substituent influence structure-activity relationships (SAR) compared to other analogs?
Methodological Answer: The substituent’s electron-rich aromatic ring enhances π-π stacking with hydrophobic enzyme pockets (e.g., PI3K’s ATP-binding site), while the ethyl linker balances solubility and membrane permeability. Key comparisons:
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from assay conditions or compound purity . Mitigation strategies include:
- Standardized protocols : Use identical cell lines (ATCC-validated) and enzyme batches.
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., demethylation of methoxy groups) that may interfere with activity .
- Orthogonal assays : Confirm kinase inhibition via both biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-AKT Western blot) methods .
Q. How can target engagement and mode of action be elucidated for this compound?
Methodological Answer:
- Crystallography : Co-crystallize with target proteins (e.g., PI3Kγ) to identify binding interactions. The dimethoxyphenyl group may occupy a hydrophobic cleft near the ATP-binding site .
- Pull-down assays : Use biotinylated analogs coupled with streptavidin beads to isolate interacting proteins from cell lysates .
- Transcriptomics : RNA-seq of treated cells reveals pathway enrichment (e.g., apoptosis, mTOR signaling) .
Q. What pharmacokinetic parameters should be prioritized during preclinical development?
Methodological Answer:
- Absorption : Caco-2 permeability assays predict oral bioavailability. LogP values ~2.5 (calculated via ChemAxon) indicate moderate membrane penetration .
- Metabolism : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Methoxy groups are prone to demethylation, requiring prodrug strategies .
- Toxicity : Screen for hERG inhibition (patch-clamp assays) and genotoxicity (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
